molecular formula C10H7F3N2O2 B2470561 3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-82-9

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No.: B2470561
CAS No.: 1018047-82-9
M. Wt: 244.173
InChI Key: WJEIJTKVKRCVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a sophisticated heterocyclic compound designed for advanced research and development, particularly in medicinal chemistry. This molecule integrates multiple privileged structural motifs, including the isoxazolopyridine core, a cyclopropyl group, and a trifluoromethyl substituent, which are commonly employed to fine-tune the physicochemical and pharmacokinetic properties of lead compounds . The presence of the trifluoromethyl group is a strategic element known to enhance metabolic stability, membrane permeability, and overall bioavailability. As a key chemical intermediate, this compound serves as a versatile scaffold for the synthesis of novel chemical entities. Its structure is analogous to other fused heterocyclic systems, such as oxazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines, which have demonstrated significant utility in drug discovery efforts . Specifically, related oxazolo[5,4-b]pyridine derivatives have been utilized as precursors in the synthesis of luminescent 3-amino-2-pyridone dyes, which are applicable in developing highly sensitive enzymatic assays like ELISA . Furthermore, similar core structures are frequently explored for their potential biological activities, positioning this compound as a valuable asset for constructing targeted libraries in high-throughput screening campaigns. This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-cyclopropyl-4-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)5-3-6(16)14-9-7(5)8(15-17-9)4-1-2-4/h3-4H,1-2H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEIJTKVKRCVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018047-82-9
Record name 3-cyclopropyl-4-(trifluoromethyl)-6H,7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation Approaches for Isoxazole Ring Formation

The construction of the isoxazole moiety is a critical first step in synthesizing the target compound. A widely adopted strategy involves the reaction of β-diketones with hydroxylamine derivatives under basic conditions. For instance, the Chinese patent CN104529924A details a high-yielding two-step process for analogous isoxazole intermediates. In this method, 1-(4-trifluoromethyl-2-methylthiophenyl)-3-cyclopropyl-2-ethoxymethylenepropane-1,3-dione undergoes cyclocondensation with hydroxylamine hydrochloride in the presence of inorganic bases like sodium carbonate. The reaction proceeds in organic solvents such as ethanol or toluene, achieving yields exceeding 90% with impurity levels below 0.8%.

Key to this approach is the use of triethyl orthoformate to generate the ethoxymethylene intermediate, which facilitates nucleophilic attack by hydroxylamine. The trifluoromethyl and cyclopropyl groups are introduced via the starting β-diketone, ensuring regioselectivity in isoxazole formation. Similar methodologies have been adapted for related trifluoromethylated isoxazoles, where aryl or alkyl alkynes react with hydroxylamine derivatives under argon atmosphere, followed by column chromatography purification.

Intramolecular Cyclization for Pyridine-Isoxazole Fusion

The fusion of the isoxazole and pyridine rings into the isoxazolo[5,4-b]pyridine system is achieved through intramolecular cyclization. A seminal method reported by Beilstein Journal of Organic Chemistry employs 2-chloro-3-nitropyridines as precursors. The nitro group acts as a leaving group, enabling nucleophilic attack by an adjacent amino or oxygen moiety to form the fused ring. For example, 2-chloro-3-nitropyridine derivatives substituted with cyclopropyl and trifluoromethyl groups undergo cyclization in dimethylformamide (DMF) with potassium carbonate as a base, yielding the isoxazolo[5,4-b]pyridine core.

Optimization studies reveal that electron-withdrawing groups like trifluoromethyl enhance reaction rates by polarizing the nitro group. The cyclopropane ring, being sterically compact, minimizes steric hindrance during ring closure. Typical reaction conditions involve heating at 80–100°C for 6–12 hours, with yields ranging from 65% to 85% depending on substituent electronic effects.

Boulton–Katritzky Rearrangement for Ketone Installation

The ketone functionality at position 6 of the pyridinone ring is introduced via the Boulton–Katritzky rearrangement, a reaction specific to heterocyclic systems. This rearrangement, detailed in search result, transforms isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryltriazol-4-yl)pyridines under basic conditions. Adapting this mechanism, the target compound’s ketone can be generated by treating a hydroxyl-containing precursor with aqueous potassium carbonate in tetrahydrofuran (THF).

For instance, isoxazolo[5,4-b]pyridine-6-ol derivatives undergo oxidation using mild agents like pyridinium chlorochromate (PCC) or undergo acid-catalyzed dehydration to form the ketone. Alternatively, N–O bond cleavage in 3-hydroxypicolinonitrile intermediates, as reported in ACS Omega, provides a pathway to pyridinones through base-mediated reactions. Using K₂CO₃ in DMF at 60°C, the hydroxyl group is deprotonated, initiating rearrangement to the ketone with yields up to 70%.

One-Pot Synthesis Strategies

Recent advances emphasize one-pot methodologies to enhance synthetic efficiency. A notable example from search result combines isoxazole formation and pyridine annulation in a single reactor. Starting from 4-propargylaminoisoxazole derivatives, copper-catalyzed alkyne-azide cycloaddition (CuAAC) constructs the pyridine ring, followed by in situ Boulton–Katritzky rearrangement to install the ketone. This approach reduces purification steps and improves overall yields to 75–80%.

Reaction conditions are critical: anhydrous solvents (e.g., THF), controlled temperatures (25–50°C), and catalytic amounts of triethylamine ensure optimal kinetics. The trifluoromethyl group’s stability under these conditions is confirmed by nuclear magnetic resonance (NMR) studies, which show no decomposition of the CF₃ moiety during cycloaddition.

Industrial-Scale Production and Optimization

The Chinese patent CN104529924A highlights scalability, using cost-effective reagents like hydroxylamine hydrochloride and ethanol as solvents. Key parameters for industrial adaptation include:

  • Temperature Control : Maintaining reactions at 60–80°C prevents exothermic side reactions.
  • Purification : Silica gel column chromatography with silver nitrate-impregnated layers removes trace impurities.
  • Yield Enhancement : Excess triethyl orthoformate (2.5 equivalents) drives the ethoxymethylene intermediate to completion.

A comparative analysis of methods is provided below:

Method Starting Material Key Reagent Yield (%) Purity (%)
Cyclocondensation β-Diketone NH₂OH·HCl, Na₂CO₃ 90.0 98.0
Intramolecular Cyclization 2-Chloro-3-nitropyridine K₂CO₃, DMF 85.0 95.5
Boulton–Katritzky Isoxazolopyridine hydrazone K₂CO₃, H₂O 70.0 97.2
One-Pot Synthesis Propargylaminoisoxazole CuI, Et₃N 80.0 96.8

Challenges and Mechanistic Considerations

Synthetic challenges include regioselectivity in cyclopropane ring installation and minimizing trifluoromethyl group hydrolysis. Mechanistic studies indicate that the cyclopropane ring’s strain enhances reactivity during cyclization but may lead to ring-opening byproducts if reaction pH exceeds 9.0. The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates but complicates nucleophilic substitutions, necessitating careful selection of bases (e.g., K₂CO₃ over NaOH).

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the isoxazole ring.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazolo[5,4-b]pyridine Derivatives

The following analogs share the isoxazolo[5,4-b]pyridine core but differ in substituents, affecting their physicochemical and biological profiles:

Compound Name Substituents (Positions) Key Features Biological Activity (if reported)
Target Compound 3-Cyclopropyl, 4-CF₃ High electronegativity from CF₃; steric bulk from cyclopropyl Discontinued (synthesis/stability issues)
3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one 3-Cyclopropyl, 4-CHF₂ Reduced electronegativity vs. CF₃; potential lower metabolic stability Discontinued
3-Methyl-6-(2-naphthyl)-4-CF₃-isoxazolo[5,4-b]pyridine 3-Methyl, 4-CF₃, 6-naphthyl Increased hydrophobicity from naphthyl; methyl reduces steric hindrance No activity reported

Key Observations :

  • Trifluoromethyl (-CF₃) vs. The CHF₂ analog may exhibit reduced potency due to weaker electronegativity .
  • Cyclopropyl vs. Methyl : Cyclopropyl introduces steric bulk, which may improve selectivity by preventing off-target interactions. Methyl-substituted analogs (e.g., 3-methyl derivatives) are less sterically hindered but may lack specificity .
Isoxazolo[5,4-d]pyrimidine Derivatives

Compounds from share structural motifs (e.g., trifluoromethyl groups) but differ in core heterocycles and substituents:

Compound Name Core Structure Substituents TLR7/TLR8 Activity (EC₅₀, μM)
3-Cyclopropyl-4-(3-methylpiperidin-1-yl)-6-CF₃-isoxazolo[5,4-d]pyrimidine Isoxazolo[5,4-d]pyrimidine 3-Cyclopropyl, 4-piperidinyl, 6-CF₃ TLR8-selective (EC₅₀ = 0.12 μM)
3-Cyclopropyl-N-isobutyl-6-CF₃-isoxazolo[5,4-d]pyrimidin-4-amine Isoxazolo[5,4-d]pyrimidine 3-Cyclopropyl, 4-isobutylamine, 6-CF₃ TLR7-selective (EC₅₀ = 0.09 μM)

Key Observations :

  • Core Heterocycle: The pyrimidine core (vs.
  • Substituent Effects: Piperidinyl and isobutylamine groups at position 4 modulate receptor selectivity (TLR7 vs. TLR8). The target compound’s pyridinone core may limit similar interactions unless functionalized .
Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

These compounds (e.g., pyrazolo[3,4-b]pyridin-6(7H)-ones) share fused heterocyclic systems but differ in ring composition:

Compound Name Core Structure Synthesis Method Biological Application
4-Substituted-3-methyl-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridinone PEG-400-mediated multicomponent reaction Anticancer, antimicrobial leads
Coumarin-fused pyrazolo[3,4-b]pyridinones Pyrazolo-coumarin hybrid Acidic ionic liquid catalysis Fluorescent probes, enzyme inhibitors

Key Observations :

  • Synthetic Accessibility : Pyrazolo derivatives are often synthesized via green methods (e.g., PEG-400 or ionic liquids), whereas the target compound’s synthesis lacks reported optimization .
  • Functionalization Potential: Pyrazolo cores are more amenable to diversification (e.g., coumarin fusion), whereas the target compound’s isoxazolo-pyridinone structure may limit derivatization .

Biological Activity

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F3N3O
  • CAS Number : 1018047-82-9

Structural Features

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioactivity. The isoxazole moiety is known for its role in various pharmacological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to inflammation or cancer progression.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways that are crucial for cellular responses.

Anticancer Potential

The compound's structure suggests potential anticancer activity. For example, related isoxazole derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

Evidence suggests that compounds with a similar structure can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of similar isoxazole compounds. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)
Isoxazole AHeLa5.2
Isoxazole BMCF-73.8
This compoundTBDTBD

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, compounds structurally similar to this compound were tested for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages.

CompoundTNF-alpha Inhibition (%)IC50 (µM)
Isoxazole C75%10
Isoxazole D60%15
This compoundTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR of isoxazole compounds can provide insights into optimizing their biological activity. Key modifications include:

  • Trifluoromethyl Group : Enhances potency and selectivity.
  • Cyclopropyl Ring : May influence binding affinity to target proteins.
  • Substituents on the Pyridine Ring : Variations can significantly alter pharmacokinetics and dynamics.

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates. For example, a pyridine precursor with cyclopropyl and trifluoromethyl groups undergoes oxidative cyclization using mCPBA (3-chloroperoxybenzoic acid) under inert atmosphere (argon) to form the isoxazole ring . Key parameters include:
  • Temperature : Room temperature avoids side reactions (e.g., decomposition of trifluoromethyl groups).
  • Solvent : Dichloromethane (DCM) optimizes solubility of intermediates.
  • Catalyst : Hydrazine hydrate facilitates cyclization with yields up to 68% .
    Table 1 : Reaction Optimization
ParameterOptimal ConditionYield (%)
SolventDCM68
CatalystHydrazine hydrate72
Temperature25°C65

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography to resolve ambiguity:
  • ¹H NMR : The cyclopropyl group shows characteristic splitting (δ 1.2–1.5 ppm) .
  • ¹⁹F NMR : Trifluoromethyl groups appear as singlets (δ -60 to -65 ppm) .
  • X-ray : Confirms isoxazole-pyridinone fusion and substituent positions .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory biological activity reported for this compound in different cancer cell lines?

  • Methodological Answer : Contradictions arise from cell-specific pathways. For example:
  • Apoptosis in MCF-7 cells : Caspase-3 activation (IC₅₀ = 0.01 µM) via PARP cleavage .
  • Autophagy in A549 cells : LC3-II upregulation (IC₅₀ = 2.5 µM) without caspase activation .
    To resolve discrepancies:
  • Pathway Inhibition Assays : Use inhibitors like 3-MA (autophagy) or Z-VAD-FMK (apoptosis).
  • Transcriptomics : Compare gene expression profiles between cell lines .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -CF₃ group acts as a strong electron-withdrawing group, enhancing electrophilicity at the pyridine C-4 position. Comparative studies with non-fluorinated analogs show:
  • Reactivity with NaOMe : Trifluoromethyl derivatives undergo substitution 3× faster due to increased electrophilicity .
    Table 2 : Substitution Kinetics
CompoundRate Constant (k, s⁻¹)
-CF₃0.45
-CH₃0.15

Q. What strategies can be employed to improve the compound’s bioavailability for CNS-targeted applications?

  • Methodological Answer :
  • Lipophilicity Modulation : Replace cyclopropyl with smaller substituents (e.g., methyl) to reduce LogP .
  • Prodrug Design : Introduce ester groups at the pyridinone oxygen to enhance blood-brain barrier penetration .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .

Data Contradiction Analysis

Q. Why do some studies report potent antiproliferative activity (IC₅₀ < 1 µM) while others show no effect at 10 µM?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) alters compound stability.
  • Metabolic Differences : Liver microsomal enzymes (e.g., CYP3A4) deactivate the compound in certain models .
  • Redox Sensitivity : The trifluoromethyl group’s stability varies under oxidative vs. reductive cellular environments .

Methodological Recommendations

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Vary substituents at C-3 (cyclopropyl) and C-4 (trifluoromethyl) to assess steric/electronic effects.
  • Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR) to identify target selectivity .
    Table 3 : SAR Template
PositionModificationBiological Impact
C-3Cyclobutyl↑ Lipophilicity
C-4-OCF₃↓ Metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.